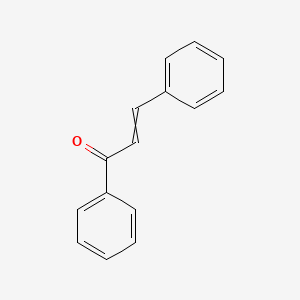
Cinnamoylbenzene
Descripción general
Descripción
Cinnamoylbenzene is an organic compound with the chemical formula C15H12O . Cinnamoylbenzenes are widely recognized for their bioactive properties, fluorescent characteristics, and role as chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamoylbenzene is typically synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . This reaction is highly efficient and can be performed without any solvent, making it a popular example of green chemistry .
Industrial Production Methods
In industrial settings, chalcones are produced using similar condensation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamoylbenzenes undergo various chemical reactions, including:
Oxidation: Cinnamoylbenzenes can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.
Substitution: Cinnamoylbenzenes can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Aplicaciones Científicas De Investigación
Cinnamoylbenzenes have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of heterocyclic compounds such as pyrazoles and aurones.
Biology: Studied for their role in plant metabolism and as precursors to flavonoids and isoflavonoids.
Industry: Employed as liquid crystals, fluorescent materials, metal sensors, and corrosion inhibitors.
Mecanismo De Acción
Cinnamoylbenzenes exert their effects through various mechanisms:
Antioxidant Activity: Cinnamoylbenzenes can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: They inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Cinnamoylbenzenes induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Antimicrobial Activity: They disrupt microbial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Cinnamoylbenzenes are compared with other similar compounds such as:
Flavonoids: Cinnamoylbenzenes are biogenetic precursors to flavonoids and share similar bioactive properties.
Isoflavonoids: Like chalcones, isoflavonoids are derived from plants and exhibit various biological activities.
Pyrazoles: Cinnamoylbenzenes serve as intermediates in the synthesis of pyrazoles, which are also bioactive.
Cinnamoylbenzenes are unique due to their open-chain structure, which allows for easy modification and synthesis of diverse derivatives .
Propiedades
IUPAC Name |
1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBYFPFKXHELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022531 | |
| Record name | Chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-41-7 | |
| Record name | Chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride](/img/structure/B7814912.png)
![2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B7814927.png)
![4-{3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}aniline](/img/structure/B7814935.png)
![4-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7814941.png)
![3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7814953.png)
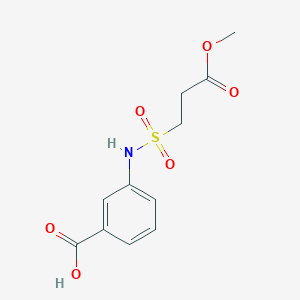
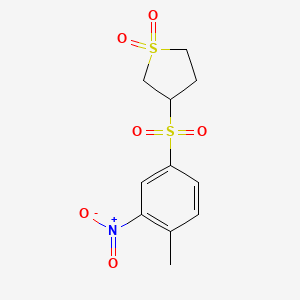
![4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7814966.png)
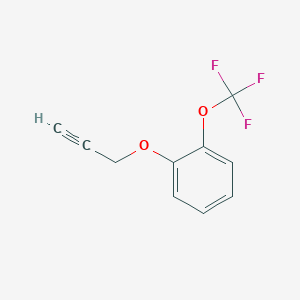
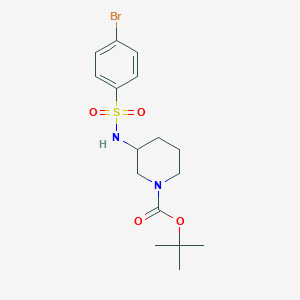
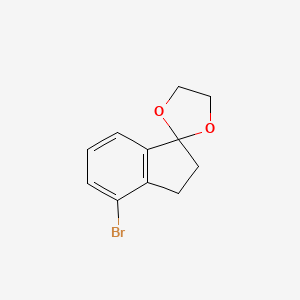
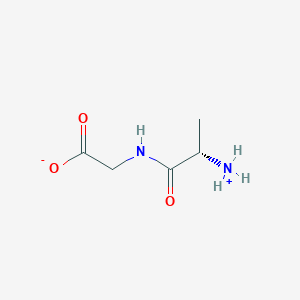
![sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7815003.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)
